molecular formula C9H11NO B2432052 1,2,3,4-Tetrahydroquinolin-3-ol CAS No. 3418-45-9

1,2,3,4-Tetrahydroquinolin-3-ol

Cat. No.: B2432052
CAS No.: 3418-45-9
M. Wt: 149.193
InChI Key: BCUWDJPRIHGCRN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst. This method operates under mild conditions, typically at 50°C and 20 bar hydrogen pressure, yielding high purity products .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, is a sustainable approach that enhances the efficiency and environmental compatibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-3-ol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its partially saturated ring structure, which imparts different reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUWDJPRIHGCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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